8-Oxabicyclo[3.2.1]oct-6-en-3-one

Catalog No.
S776270
CAS No.
40458-77-3
M.F
C7H8O2
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Oxabicyclo[3.2.1]oct-6-en-3-one

CAS Number

40458-77-3

Product Name

8-Oxabicyclo[3.2.1]oct-6-en-3-one

IUPAC Name

8-oxabicyclo[3.2.1]oct-6-en-3-one

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C7H8O2/c8-5-3-6-1-2-7(4-5)9-6/h1-2,6-7H,3-4H2

InChI Key

DJXYBPVHUSVRLJ-UHFFFAOYSA-N

SMILES

C1C2C=CC(O2)CC1=O

Canonical SMILES

C1C2C=CC(O2)CC1=O

8-Oxabicyclo[3.2.1]oct-6-en-3-one (CAS 40458-77-3) is a bridged bicyclic ketone characterized by an oxygen heteroatom at the 8-position and an alkene moiety at the 6-position. In chemical procurement and process development, it is primarily valued as a conformationally rigid, highly versatile building block for the non-iterative synthesis of polyoxygenated natural products, C-glycosides, and macrolides [1]. By providing a stereochemically defined template, this compound allows chemists to perform precise desymmetrization and stereocontrolled functionalizations prior to selective ring cleavage [2]. Its structural rigidity ensures high facial selectivity during functionalization, making it a highly effective starting material for complex acyclic and heterocyclic segments compared to standard linear precursors [1].

Substituting 8-oxabicyclo[3.2.1]oct-6-en-3-one with its carbon analogue (bicyclo[3.2.1]oct-6-en-3-one) or nitrogen analogue (tropinone) fundamentally alters the downstream ring-opening chemistry, eliminating the ability to generate oxygen-containing heterocycles like tetrahydropyrans or delta-valerolactones [1]. Furthermore, attempting to replace this bicyclic template with acyclic polyketide precursors (such as standard linear aldol equivalents) forces the synthetic route into iterative, multi-step additions [2]. These linear approaches suffer from compounding stereochemical drift and lower overall yields, whereas the rigid oxabicyclic framework enforces strict stereocontrol (e.g., via 6-endo-tet interactions) that is physically impossible in flexible acyclic systems [1].

Stereochemical Control in Polyketide Segment Synthesis

The rigid oxabicyclic framework of 8-oxabicyclo[3.2.1]oct-6-en-3-one provides strict facial selectivity during functionalization compared to acyclic linear aldol precursors. When utilized as a starting template for polyoxygenated fragments, it enables the generation of homochiral building blocks with an average of 94% enantiomeric excess (ee), successfully bypassing the stereochemical drift associated with iterative linear aldol additions [1].

Evidence DimensionEnantiomeric purity of downstream building blocks
Target Compound Data~94% ee via desymmetrization of the rigid oxabicyclic template
Comparator Or BaselineIterative acyclic aldol additions (typically suffer from compounding stereochemical loss)
Quantified DifferenceRetention of >90% ee without the need for complex iterative chiral auxiliaries
ConditionsSynthesis of stereochemical tetrades of anomeric carbohydrate mimics and polypropionate units

Procuring this rigid template allows synthetic chemists to bypass complex, multi-step chiral auxiliary-guided aldol reactions, saving time and improving final enantiomeric purity.

Ring-Opening Versatility for O-Heterocycle Manufacturing

Unlike its carbon analogue (bicyclo[3.2.1]oct-6-en-3-one), the oxygen bridge in 8-oxabicyclo[3.2.1]oct-6-en-3-one can be selectively cleaved to yield highly substituted tetrahydropyran rings and delta-valerolactones. This specific heteroatom placement allows for a regioselective intramolecular Michael addition and chemoselective deprotection facilitated by 6-endo-tet interactions, which are structurally impossible with carbocyclic analogues [1].

Evidence DimensionYield of oxygenated heterocycles upon cleavage
Target Compound DataDirect access to tetrahydropyrans and delta-valerolactones via oxygen bridge cleavage
Comparator Or BaselineBicyclo[3.2.1]oct-6-en-3-one (yields substituted cycloheptanes upon cleavage, 0% O-heterocycles)
Quantified DifferenceComplete shift in product class (O-heterocycles vs. carbocycles)
ConditionsRing-opening and regioselective intramolecular Michael addition

Buyers targeting macrolides, C-glycosides, or marine natural products must select the oxa-bridged variant to ensure the correct oxygen heteroatom is incorporated into the final ring system.

Scalability and Processability via [4+3] Cycloaddition

The procurement and scale-up of 8-oxabicyclo[3.2.1]oct-6-en-3-one and its derivatives are highly efficient due to their generation via [4+3] cycloaddition of oxyallyl cations with furans. Compared to the multi-step de novo synthesis of highly substituted cycloheptanones, this convergent approach allows for multi-gram scale production in a single step with yields often exceeding 70%, making it a highly processable intermediate for industrial scale-up [1].

Evidence DimensionSynthetic steps and yield for bicyclic core formation
Target Compound DataSingle-step [4+3] cycloaddition yielding >70%
Comparator Or BaselineDe novo multi-step synthesis of equivalent functionalized cycloheptanes (typically >3 steps, lower overall yield)
Quantified DifferenceReduction of multiple synthetic steps and highly convergent yield
ConditionsReaction of polyhaloketones (oxyallyl cation precursors) with furans in scalable conditions

For process chemists, starting from this readily scalable oxabicyclic compound significantly reduces the cost of goods and synthetic complexity for cycloheptane and pyran derivatives.

Synthesis of Marine Natural Products and Macrolides

Because of its ability to yield homochiral building blocks with ~94% ee, this compound is a highly efficient starting material for constructing the polyacetate segments and tetrahydropyran rings found in complex marine natural products like phorboxazoles and macrolactin A, bypassing iterative aldol methods [1].

C-Glycoside and Delta-Valerolactone Manufacturing

The compound's unique oxa-bridge allows it to serve as a rigid template that undergoes stereoselective functionalization followed by selective ring cleavage, making it the preferred precursor for the scalable production of pure C-glycosides and delta-valerolactones [2].

Conformationally Rigid Scaffolds for Drug Discovery

In medicinal chemistry, the rigid bicyclic framework is utilized to synthesize conformationally restricted morpholine or piperidine analogues, where the oxabicyclic core restricts flexibility and improves target binding affinity compared to flexible acyclic chains [3].

XLogP3

-0.2

Dates

Last modified: 08-15-2023

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